molecular formula C23H22O6 B563145 Cudraxanthone B CAS No. 84955-05-5

Cudraxanthone B

Cat. No.: B563145
CAS No.: 84955-05-5
M. Wt: 394.423
InChI Key: LGKVKWVNUSOTKD-UHFFFAOYSA-N
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Description

Cudraxanthone B is a naturally occurring xanthone compound isolated from the roots of the plant Cudrania tricuspidata. This plant is widely distributed in Asia and has been traditionally used for its medicinal properties. This compound has garnered attention for its potential therapeutic effects, particularly in the field of cardiovascular health due to its antiplatelet activity .

Mechanism of Action

Target of Action

Cudraxanthone B primarily targets platelets, specifically the αIIbβ3 receptors on the platelet surface . These receptors play a crucial role in platelet aggregation, a process that is essential for the maintenance of hemostasis but can also cause thrombosis .

Mode of Action

This compound interacts with its targets by suppressing collagen-induced human platelet aggregation . It inhibits the mobilization of intracellular calcium ions ([Ca 2+] i), fibrinogen binding, fibronectin adhesion, and clot retraction . This interaction results in the suppression of human platelet activation and thrombus formation .

Biochemical Pathways

The action of this compound affects several biochemical pathways. When platelets are activated, phospholipase Cγ 2 hydrolyzes phosphatidylinositol 4,5-bisphosphate into inositol 1,4,5-trisphosphate (IP 3) and diacylglycerol . IP 3 mediated calcium mobilization activates calcium/calmodulin-dependent Myosin light-chain kinase and phosphorylates Myosin light-chain affecting granule release . These signaling cascades are called “inside-out signaling” and facilitate interaction with plasma adhesive molecules (i.e., fibrinogen, fibronectin, vitronectin) and glycoprotein IIb/IIIa . After interaction between adhesive molecules with αIIbβ3, “outside-in signaling” is subsequently processed to promote platelet aggregation affecting thrombus formation .

Pharmacokinetics

These properties are critical for understanding the bioavailability of the compound and its potential as a therapeutic agent .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of collagen-induced human platelet aggregation, inhibition of intracellular calcium ion mobilization, reduction in fibrinogen binding, decrease in fibronectin adhesion, and inhibition of clot retraction . These effects suggest that this compound has the potential to prevent platelet-induced thrombosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cudraxanthone B involves several steps, starting from simple aromatic precursors. The key steps include cyclization reactions to form the xanthone core, followed by functional group modifications to introduce the specific substituents present in this compound. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions .

Industrial Production Methods

Industrial production of this compound is primarily based on extraction from natural sources, particularly the roots of Cudrania tricuspidata. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate the pure compound. Advances in biotechnological methods, such as plant cell culture, are also being explored to enhance the yield and sustainability of this compound production .

Chemical Reactions Analysis

Types of Reactions

Cudraxanthone B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and precise timing to achieve the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce deoxygenated forms. Substitution reactions can result in a variety of derivatives with different functional groups, enhancing the compound’s versatility for various applications .

Comparison with Similar Compounds

Properties

IUPAC Name

5,9,11-trihydroxy-3,3-dimethyl-8-(2-methylbut-3-en-2-yl)pyrano[3,2-a]xanthen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-6-22(2,3)18-13(25)9-12(24)17-19(27)16-11-7-8-23(4,5)29-20(11)14(26)10-15(16)28-21(17)18/h6-10,24-26H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKVKWVNUSOTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C(=CC3=C2C(=O)C4=C(O3)C(=C(C=C4O)O)C(C)(C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What biological activities have been reported for Cudraxanthone B?

A1: Research indicates that this compound exhibits antibacterial activity. In a study examining the compound's efficacy against various pathogenic microorganisms, this compound demonstrated significant antibacterial effects in disk diffusion assays [].

Q2: What other compounds have been isolated alongside this compound from Cudrania tricuspidata?

A2: Several other prenylated xanthones have been isolated from Cudrania tricuspidata along with this compound. These include Isocudraxanthone K, Cudraxanthone H, Cudratricusxanthone A, Cudraxanthone L, and Macluraxanthone B []. Additionally, studies have also identified Gerontoxanthone A, Cudraflavone B, Gericudranin E, Cudraxanthone C, and Euchrestaflavanone C within the plant's root bark [].

Q3: Have any studies investigated the potential hepatoprotective properties of compounds extracted from Cudrania tricuspidata?

A3: Yes, research has explored the hepatoprotective potential of compounds found in Cudrania tricuspidata. Notably, Cudraflavone B and Gericudranin E, isolated alongside this compound, exhibited significant hepatoprotective effects against tacrine-induced cytotoxicity in Hep G2 cells [].

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